molecular formula C13H17N3O3S B2885995 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide CAS No. 2034487-91-5

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2885995
CAS No.: 2034487-91-5
M. Wt: 295.36
InChI Key: JWLAHJWDMGYNHO-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide is a fascinating compound known for its unique molecular structure and significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide typically involves multi-step processes. Starting from the core benzo[c][1,2,5]thiadiazole structure, the methyl group is introduced through alkylation. The dioxido groups are added via oxidation reactions. Subsequent steps include the formation of the ethyl linker and the cyclopropanecarboxamide moiety, utilizing specific reaction conditions like controlled temperatures, pH, and catalysts.

Industrial Production Methods: On an industrial scale, the production involves optimized reaction conditions to ensure high yield and purity. This includes large-scale reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: This can occur at the benzo[c][1,2,5]thiadiazole moiety or the cyclopropanecarboxamide group.

  • Reduction: Selective reduction conditions can modify specific groups within the molecule without affecting the overall structure.

Common Reagents and Conditions: Typical reagents used include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The reactions yield diverse products, depending on the reagents and conditions used. For example, oxidation might produce sulfoxides or sulfones, while substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Biology: In biological research, this compound is investigated for its interactions with various biological targets, helping in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: In medicine, its derivatives are explored for potential therapeutic applications, including as anticancer agents or antimicrobial compounds, thanks to their ability to interact with specific cellular pathways.

Industry: Industrial applications might include its use as a precursor for advanced materials, such as polymers or dyes, where its unique properties enhance the performance of the final products.

Mechanism of Action

The mechanism by which N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide exerts its effects involves interactions at the molecular level. It can bind to specific molecular targets, such as enzymes or receptors, modulating their activity. This binding can trigger a cascade of biochemical events, influencing various cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds: Other similar compounds include:

  • N-(2-(benzo[c][1,2,5]thiadiazol-1-yl)ethyl)cyclopropanecarboxamide

  • N-(2-(3,3-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide

Uniqueness: What sets N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide apart is its unique combination of functional groups, which confer distinctive chemical reactivity and potential applications. Its structure allows for a wide range of modifications, enhancing its versatility in scientific research and industrial applications.

There you have it—a detailed exploration of this compound from synthesis to scientific significance. Hope that was helpful!

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-15-11-4-2-3-5-12(11)16(20(15,18)19)9-8-14-13(17)10-6-7-10/h2-5,10H,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLAHJWDMGYNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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